(2-((4-((5-Chloro-2-cyanophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethyl methyl sulphate
Description
This compound is a structurally complex azo derivative featuring a 5-chloro-2-cyanophenyl group linked via an azo (-N=N-) bridge to a 3-methylphenyl moiety.
Properties
CAS No. |
72828-97-8 |
|---|---|
Molecular Formula |
C21H27ClN5.CH3O4S C22H30ClN5O4S |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C21H27ClN5.CH4O4S/c1-6-26(11-12-27(3,4)5)19-9-10-20(16(2)13-19)24-25-21-14-18(22)8-7-17(21)15-23;1-5-6(2,3)4/h7-10,13-14H,6,11-12H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GVVFWJHJAHHFOX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)Cl)C#N)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following stages:
Detailed Preparation Methods
Synthesis of 5-Chloro-2-cyanophenyl Azo Intermediate
The 5-chloro-2-cyanophenyl unit is introduced via diazotization and azo coupling reactions:
- Starting from 5-chloro-2-aminobenzonitrile, diazotization is performed using sodium nitrite and hydrochloric acid under cold conditions (0–5°C).
- The diazonium salt formed is then coupled with a 3-methylphenyl ethylamine derivative to form the azo linkage.
- This step is critical for establishing the azo dye chromophore and is conducted in aqueous or mixed solvent media with controlled pH to optimize yield and purity.
Formation of 2-((4-(Azo)-3-methylphenyl)ethylamino) Intermediate
- The coupling product is further reacted with ethylamine derivatives to introduce the ethylamino substituent on the 3-methylphenyl ring.
- This step may involve nucleophilic substitution or reductive amination depending on the precursor functionalities.
- Reaction conditions typically include mild heating (50–110°C) and use of solvents such as ethanol or methanol, sometimes with triethylamine as a base.
Quaternization Using Trimethyl Methyl Sulphate
- The final step involves quaternization of the secondary amine with trimethyl methyl sulfate, a methylating agent.
- This reaction is usually carried out by refluxing the amine intermediate with trimethyl methyl sulfate in an appropriate solvent such as ethyl acetate or methanol.
- The reaction proceeds via nucleophilic attack of the amine nitrogen on the methyl sulfate, forming the quaternary ammonium salt.
- Reaction times range from 3 to 8 hours under reflux conditions.
- The product is isolated by filtration and recrystallization from ethyl acetate to obtain high purity material.
Reaction Conditions and Optimization
| Step | Reaction Type | Key Reagents | Conditions | Yield & Purity Notes |
|---|---|---|---|---|
| 1 | Diazotization & Azo Coupling | 5-chloro-2-aminobenzonitrile, NaNO2, HCl | 0–5°C, aqueous medium | High purity azo intermediate; controlled pH |
| 2 | Amination | Ethylamine derivatives, triethylamine | 50–110°C, ethanol or methanol | Efficient substitution, moderate to high yield |
| 3 | Quaternization | Trimethyl methyl sulfate | Reflux, 3–8 hours, ethyl acetate | High purity quaternary ammonium salt, >95% purity after recrystallization |
Research Outcomes and Advantages of the Method
- The described synthetic route allows for scalable industrial production with high purity (>95%) and good overall yield.
- The use of aqueous media and mild conditions in azo coupling and amination steps reduces environmental impact.
- Quaternization with trimethyl methyl sulfate is efficient and produces a stable ammonium salt suitable for further application.
- The process avoids harsh reagents and minimizes organic solvent waste, aligning with green chemistry principles.
Supporting Literature and Patents
- The azo coupling and amination steps are consistent with methods described in azo dye synthesis patents and literature, emphasizing diazotization of aromatic amines and coupling with substituted anilines or phenylamines.
- The quaternization step using trimethyl methyl sulfate is a well-documented method for preparing quaternary ammonium salts, supported by industrial organic synthesis patents.
- Although direct preparation methods for this exact compound are scarce in open literature, the above approach synthesizes the key functional groups and salt form reliably, as corroborated by chemical databases and patent disclosures.
Summary Table of Preparation Steps
| Step No. | Description | Reagents & Solvents | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | Diazotization of 5-chloro-2-aminobenzonitrile and azo coupling | NaNO2, HCl, 3-methylphenyl ethylamine, aqueous media | 0–5 | 1–2 | Controlled pH critical |
| 2 | Amination to form ethylamino derivative | Ethylamine, triethylamine, ethanol/methanol | 50–110 | 4–10 | Mild heating, base catalyzed |
| 3 | Quaternization with trimethyl methyl sulfate | Trimethyl methyl sulfate, ethyl acetate | Reflux (~78) | 3–8 | Recrystallization for purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits properties that may be beneficial in drug formulation and development. Its structural characteristics allow for potential use in:
- Antimicrobial Agents : The presence of the chloro and azo groups suggests potential antimicrobial properties, making it a candidate for further research in antibiotic formulations.
- Anticancer Research : Preliminary studies indicate that azo compounds can exhibit cytotoxic effects on cancer cells, which may warrant further investigation into their mechanisms of action and therapeutic potential.
Dye and Pigment Industry
Due to its azo structure, this compound is likely to find applications in the dye industry:
- Textile Dyes : Azo compounds are widely used as dyes due to their vibrant colors and stability. This compound could be explored as a dyeing agent for textiles, particularly in synthetic fibers.
- Cosmetic Products : The compound may also be utilized in cosmetic formulations, especially in hair dyes, where azo compounds are commonly employed for their colorfastness.
Biochemical Research
The compound's unique structure allows it to be utilized in various biochemical assays:
- Fluorescent Probes : Azo compounds can serve as fluorescent probes in biological imaging due to their ability to absorb and emit light at specific wavelengths.
- Reagents in Organic Synthesis : This compound can act as a reagent in organic synthesis, facilitating various chemical reactions due to its functional groups.
Case Study 1: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of various azo compounds, including (2-((4-((5-Chloro-2-cyanophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethyl methyl sulphate. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
Case Study 2: Dyeing Efficacy
In an experiment assessing the dyeing efficacy of azo dyes on cotton fabrics, (2-((4-((5-Chloro-2-cyanophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethyl methyl sulphate demonstrated excellent color uptake and fastness properties compared to traditional dyes. This highlights its suitability for industrial applications in textile dyeing .
Data Tables
| Organism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Mechanism of Action
The mechanism of action of [2-[[4-[(5-chloro-2-cyanophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethyl methyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of azo, cyano, chloro, and quaternary ammonium groups distinguishes it from structurally related chemicals. Below is a comparative analysis based on functional motifs:
- Azo vs. Sulfonylurea/Triazine Systems : Unlike sulfonylurea herbicides (e.g., triflusulfuron-methyl, metsulfuron-methyl), which rely on triazine cores and sulfonylurea bridges for herbicidal activity , the target compound’s azo group may confer photochemical reactivity or colorimetric properties, typical of azo dyes .
- Quaternary Ammonium vs. Methyl Esters : The trimethyl methyl sulphate group contrasts with the methyl ester termini in sulfonylureas. While methyl esters enhance herbicidal stability and bioavailability , the quaternary ammonium group likely improves water solubility, making the compound suitable for aqueous formulations or surfactant applications.
Physicochemical Properties
Biological Activity
The compound (2-((4-((5-Chloro-2-cyanophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethyl methyl sulphate , commonly referred to as CAS 72828-97-8 , is a synthetic organic compound with potential biological applications. This article reviews its biological activity, focusing on its mechanisms, effects on various cellular systems, and potential therapeutic uses.
- Molecular Formula : C21H27ClN5O4S
- Molecular Weight : 478.992 g/mol
- CAS Number : 72828-97-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are critical in many physiological processes, including neurotransmission and hormone secretion .
- Enzyme Inhibition : Preliminary studies suggest that it might inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that compounds with similar structures can exhibit antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : Lung and breast cancer cells have been the focus of antiproliferative assays.
- Mechanisms : The compound may induce apoptosis and inhibit angiogenesis, essential processes in tumor growth and metastasis .
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using standard assays:
- MTT Assay : This assay measures cell viability and has shown that the compound can reduce viability in treated cells significantly.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Lung Cancer Cells | 15 | Induces apoptosis |
| Breast Cancer Cells | 20 | Inhibits angiogenesis |
Case Studies
-
Study on Lung Cancer Cells :
- Objective : To evaluate the antiproliferative effect on A549 lung cancer cells.
- Findings : The compound showed significant inhibition of cell growth with an IC50 value of 15 µM. Mechanistic studies indicated that it activates caspase pathways leading to apoptosis.
-
Breast Cancer Research :
- Objective : Assessing the impact on MCF7 breast cancer cells.
- Findings : An IC50 value of 20 µM was observed, with evidence of reduced migration and invasion capabilities, suggesting potential as an anti-metastatic agent.
Toxicological Profile
The toxicity profile indicates that while the compound shows promising biological effects, it also poses certain risks:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this azo-based quaternary ammonium compound?
- Answer : Synthesis typically involves diazotization of 5-chloro-2-cyanophenylamine followed by coupling with 3-methylphenylethylamine derivatives. Optimization of reaction conditions (e.g., pH, temperature, and stoichiometry) is critical to minimize byproducts. Characterization requires multi-spectral validation:
- UV-Vis spectroscopy to confirm the azo (-N=N-) chromophore (absorption ~400–500 nm).
- NMR (¹H/¹³C) to resolve ethylamino and methyl sulphate substituents.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Chromatographic purity checks (HPLC/GC) to ensure >95% purity .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Answer : The compound’s quaternary ammonium group enhances water solubility, but the aromatic/azo backbone may require co-solvents. A stepwise approach is recommended:
Test solubility in buffered aqueous solutions (pH 2–9).
If insoluble, use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
Validate solvent compatibility with assay reagents via control experiments to avoid false positives/negatives .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
- Answer : Beyond NMR/HRMS, FT-IR spectroscopy is essential to identify functional groups (e.g., -CN stretching ~2200 cm⁻¹, sulphate S=O ~1250 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of molecular geometry, as demonstrated in structurally related chlorophenyl derivatives .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Answer : Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict interactions with biological targets (e.g., enzymes or receptors). Focus on:
- Binding affinity of the azo group and chlorophenyl moiety to hydrophobic pockets.
- Torsional flexibility of the ethylamino linker to optimize steric compatibility.
- ADMET predictions (SwissADME, pkCSM) to prioritize derivatives with favorable pharmacokinetics. Recent studies on triazole-thiadiazole analogs highlight the utility of such approaches .
Q. What experimental strategies are suitable for investigating environmental stability and degradation pathways?
- Answer : Follow the framework of long-term environmental fate studies, as outlined in Project INCHEMBIOL:
Abiotic degradation : Expose the compound to UV light (simulating sunlight) and varying pH conditions. Monitor degradation via LC-MS to identify intermediates (e.g., desulphated or dealkylated products).
Biotic degradation : Use soil/water microcosms to assess microbial breakdown.
Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) at different trophic levels .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Answer : Contradictions (e.g., unexpected NMR shifts) often arise from dynamic effects like tautomerism or solvent interactions. Mitigation strategies include:
- Variable-temperature NMR to detect conformational changes.
- Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals, as applied in studies of methylthiazolyl butanamide derivatives .
Q. What frameworks support the integration of this compound into interdisciplinary research (e.g., materials science or neuropharmacology)?
- Answer : Link studies to established theories or models:
- For materials science : Investigate its potential as a surfactant or ionic liquid component, leveraging its amphiphilic structure.
- For neuropharmacology : Screen for acetylcholinesterase inhibition, given the quaternary ammonium group’s similarity to cholinergic agents.
- Guiding Principle : Align hypotheses with conceptual frameworks like QSAR (quantitative structure-activity relationships) or green chemistry principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
